molecular formula C10H13NO B15319328 3-(3-Methylphenyl)azetidin-3-ol

3-(3-Methylphenyl)azetidin-3-ol

Cat. No.: B15319328
M. Wt: 163.22 g/mol
InChI Key: MLUFCQWSDLUMNP-UHFFFAOYSA-N
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Description

3-(M-tolyl)azetidin-3-ol is a four-membered heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group and a meta-tolyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles

Preparation Methods

The synthesis of 3-(M-tolyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the lithiation approach, where a precursor such as N-thiopivaloylazetidin-3-ol is lithiated to introduce the meta-tolyl group . The reaction conditions often require low temperatures and specific solvents to control the regio- and stereoselectivity of the product. Industrial production methods may involve similar synthetic routes but optimized for larger scale and efficiency.

Chemical Reactions Analysis

3-(M-tolyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(M-tolyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(M-tolyl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the azetidine ring can participate in various chemical interactions due to its ring strain. These interactions can influence biological pathways and enzyme activities, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar compounds to 3-(M-tolyl)azetidin-3-ol include other azetidines and aziridines. Compared to aziridines, azetidines have a larger ring size, which reduces ring strain and increases stability . This makes azetidines more suitable for certain applications where stability is crucial. Other similar compounds include substituted azetidines with different functional groups, which can alter their reactivity and applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-(3-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)10(12)6-11-7-10/h2-5,11-12H,6-7H2,1H3

InChI Key

MLUFCQWSDLUMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CNC2)O

Origin of Product

United States

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